Tert-butyl 4-bromobenzoate
Overview
Description
Tert-butyl 4-bromobenzoate is a 4-bromo substituted benzoic acid derivative . It has a molecular formula of C11H13BrO2 and an average mass of 257.124 Da .
Synthesis Analysis
Tert-butyl 4-bromobenzoate can be synthesized through various methods. One method involves the reaction of 4-bromobenzoic acid with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine . Another method involves the reaction of 4-bromobenzoic acid with tert-butanol .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-bromobenzoate is 1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
. This compound has 2 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .
Chemical Reactions Analysis
Tert-butyl 4-bromobenzoate can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Tert-butyl 4-bromobenzoate has a density of 1.3±0.1 g/cm3 and a boiling point of 297.0±13.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.7±3.0 kJ/mol . The compound has a flash point of 133.4±19.8 °C .
Scientific Research Applications
Room-Temperature Chemical Reactions
Tert-butyl perbenzoate is used as a substitute for benzoquinone in Fujiwara-Moritani reactions, facilitating mild room-temperature reactions between acetanilides and butyl acrylate. The presence of Cu(OAc)2 as a cocatalyst enhances this system, allowing for the activation of methyl methacrylate towards coupling under these conditions (Liu & Hii, 2011).
Synthesis of Organic Compounds
The compound is involved in the synthesis of complex organic molecules like 3,5-Di-tert-butyl-4-hydroxybenzoic acid, achieved through a series of reactions involving bromine and acetic acid, followed by oxidation using Jones reagent (Yi, 2003).
Study of Chemical Kinetics and Radical Behavior
In the realm of physical chemistry, tert-butyl aroylperbenzoates have been studied using laser flash photolysis to understand the kinetics of their singlet and triplet states as well as the behavior of aroylphenyl radicals. This research provides valuable data on the solvent-dependent lifetimes of these radicals and their reactions with various quenchers, offering insights into their potential applications in different chemical environments (Shah & Neckers, 2004).
Advanced Material Synthesis
The compound has been used to synthesize advanced materials like terbium complexes with various substituted benzoic acids, exhibiting characteristic luminescence properties of Tb(III). The study of these complexes furthers the understanding of luminescence properties based on different substituents in the ligands, contributing to the field of material science and engineering (Zheng, 2012).
Chemical Safety and Stability Studies
Furthermore, tert-butyl peroxybenzoate has been a subject of safety studies due to its sensitivity and hazardous nature. Research focusing on its thermal characteristics and reaction kinetics is crucial for preventing accidents in petrochemical industries. Studies employing techniques like differential scanning calorimetry provide valuable data on the thermal decomposition process, aiding in the establishment of safety protocols (Cheng et al., 2008).
Safety And Hazards
Tert-butyl 4-bromobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Tert-butyl 4-bromobenzoate is primarily used for research and development purposes . It can be used as a building block for the synthesis of various biologically active compounds . The future directions of this compound largely depend on the advancements in the field of organic synthesis and the discovery of new biologically active compounds.
properties
IUPAC Name |
tert-butyl 4-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJJYXUCGYOXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462722 | |
Record name | Tert-butyl 4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromobenzoate | |
CAS RN |
59247-47-1 | |
Record name | Tert-butyl 4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-benzoic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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